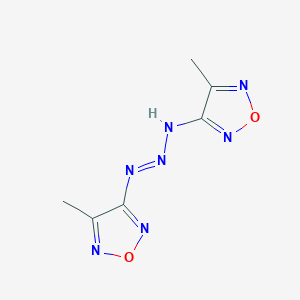![molecular formula C20H22ClFN2O B12559298 N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide CAS No. 185963-42-2](/img/structure/B12559298.png)
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide is a complex organic compound that features a unique structure combining acridine and hypofluorous amide functionalities. Acridine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . The incorporation of hypofluorous amide adds to its chemical versatility, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide typically involves multiple steps:
Formation of 6-Chloro-9-methylacridine: This can be achieved through the chlorination of 9-methylacridine.
Attachment of Hexyl Chain: The 6-chloro-9-methylacridine is then reacted with a hexyl halide under basic conditions to form the hexylated acridine derivative.
Introduction of Hypofluorous Amide: The final step involves the reaction of the hexylated acridine derivative with hypofluorous amide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of acridine oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the acridine moiety.
Medicine: Explored for its potential use in drug development, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide involves its interaction with biological macromolecules:
Molecular Targets: The acridine moiety intercalates into DNA, disrupting its structure and function.
Pathways Involved: This intercalation can inhibit DNA replication and transcription, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Uniqueness
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide is unique due to its combination of acridine and hypofluorous amide functionalities, which confer both biological activity and chemical versatility. This dual functionality is not commonly found in similar compounds, making it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
185963-42-2 |
|---|---|
Molecular Formula |
C20H22ClFN2O |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
6-(6-chloro-9-methylacridin-2-yl)oxy-N-fluorohexan-1-amine |
InChI |
InChI=1S/C20H22ClFN2O/c1-14-17-8-6-15(21)12-20(17)24-19-9-7-16(13-18(14)19)25-11-5-3-2-4-10-23-22/h6-9,12-13,23H,2-5,10-11H2,1H3 |
InChI Key |
BDKGVDWZVLKYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC3=C1C=C(C=C3)OCCCCCCNF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
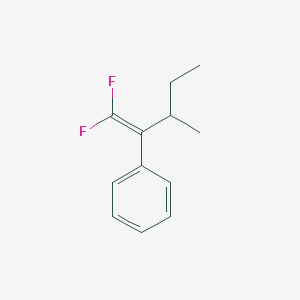
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
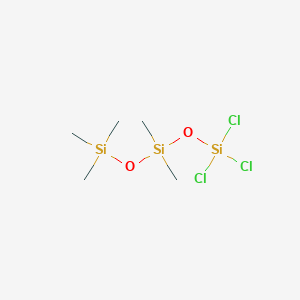
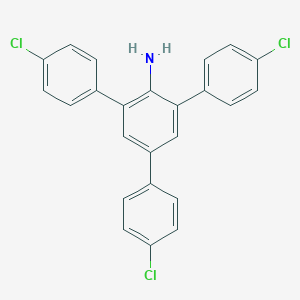
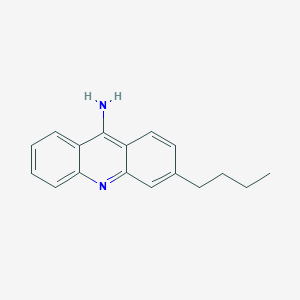

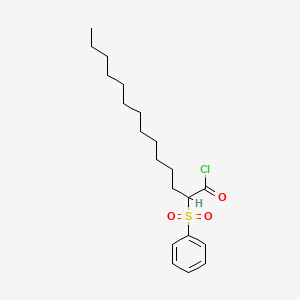
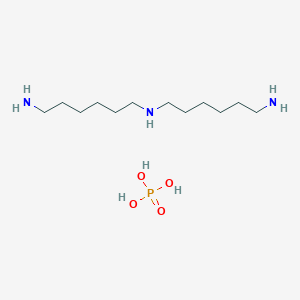
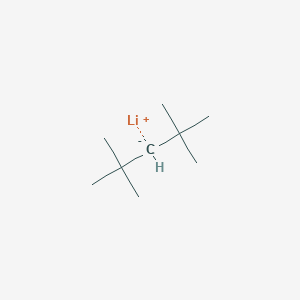
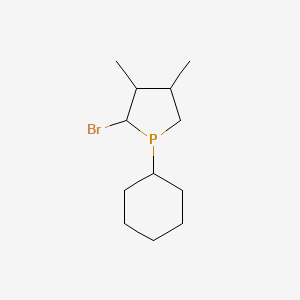
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
